N-(4,4-difluorocycloheptyl)benzamide
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Overview
Description
N-(4,4-difluorocycloheptyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzamide group attached to a difluorocycloheptyl ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocycloheptyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. this method may not be suitable for all functionalized molecules due to the high temperatures required (over 180°C) .
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocycloheptyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium and organomagnesium compounds, which can undergo nucleophilic acyl substitution reactions with amides under harsh conditions . Additionally, lithium diisopropylamide (LDA) can be used for direct alkylation of N,N-dialkyl benzamides with methyl sulfides .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, direct alkylation with methyl sulfides can result in the formation of α-sulfenylated ketones .
Scientific Research Applications
N-(4,4-difluorocycloheptyl)benzamide has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocycloheptyl)benzamide involves its interaction with specific molecular targets and pathways. For example, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis by separate mechanisms . This compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity and leading to the desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4,4-difluorocycloheptyl)benzamide include:
- N-benzhydryl benzamide
- N,N-diphenethyl benzamide
- N,N-dihexyl benzamide
- N,N-dioctyl benzamide
Uniqueness
This compound is unique due to the presence of the difluorocycloheptyl ring, which imparts distinct chemical and physical properties. This structural feature may enhance its biological activity and make it more effective in certain applications compared to other benzamide derivatives .
Properties
Molecular Formula |
C14H17F2NO |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-(4,4-difluorocycloheptyl)benzamide |
InChI |
InChI=1S/C14H17F2NO/c15-14(16)9-4-7-12(8-10-14)17-13(18)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,17,18) |
InChI Key |
JTCIRTRCGBYGDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC(C1)(F)F)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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